Cas no 2734778-67-5 (2-(Benzyloxy)-1-chloro-3-iodobenzene)
2-(Benzyloxy)-1-chloro-3-iodobenzene Chemical and Physical Properties
Names and Identifiers
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- 2-(Benzyloxy)-1-chloro-3-iodobenzene
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- Inchi: 1S/C13H10ClIO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2
- InChI Key: ZCYRHKCJEUBLDD-UHFFFAOYSA-N
- SMILES: C1C(Cl)=C(OCC2C=CC=CC=2)C(I)=CC=1
2-(Benzyloxy)-1-chloro-3-iodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB607596-250mg |
2-(Benzyloxy)-1-chloro-3-iodobenzene; . |
2734778-67-5 | 250mg |
€288.00 | 2024-07-19 | ||
| abcr | AB607596-1g |
2-(Benzyloxy)-1-chloro-3-iodobenzene; . |
2734778-67-5 | 1g |
€522.80 | 2024-07-19 | ||
| abcr | AB607596-5g |
2-(Benzyloxy)-1-chloro-3-iodobenzene; . |
2734778-67-5 | 5g |
€1732.00 | 2024-07-19 | ||
| Aaron | AR022KPF-500mg |
2-(Benzyloxy)-1-chloro-3-iodobenzene |
2734778-67-5 | 95% | 500mg |
$424.00 | 2025-02-13 | |
| Aaron | AR022KPF-1g |
2-(Benzyloxy)-1-chloro-3-iodobenzene |
2734778-67-5 | 95% | 1g |
$565.00 | 2025-02-13 |
2-(Benzyloxy)-1-chloro-3-iodobenzene Suppliers
2-(Benzyloxy)-1-chloro-3-iodobenzene Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 2-(Benzyloxy)-1-chloro-3-iodobenzene
2-(Benzyloxy)-1-chloro-3-iodobenzene: A Versatile Synthetic Intermediate in Pharmaceutical and Material Sciences
2-(Benzyloxy)-1-chloro-3-iodobenzene, with the CAS number 2734778-67-5, represents a critical synthetic intermediate in the development of advanced pharmaceuticals and functional materials. This compound features a unique combination of functional groups, including a benzyloxy substituent, a chloro group at the 1-position, and an iodo group at the 3-position on the benzene ring. The strategic placement of these substituents enables its application in diverse chemical transformations, particularly in the synthesis of bioactive molecules and high-performance materials. Recent advancements in medicinal chemistry and materials science have further highlighted the importance of 2-(Benzyloxy)-1-chloro-3-iodobenzene as a building block for complex molecular architectures.
The benzyloxy group in 2-(Benzyloxy)-1-chloro-3-iodobenzene introduces aromaticity and enhances the compound's reactivity through resonance stabilization. This functional group is often utilized in cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, to form carbon-carbon bonds with diverse nucleophiles. The chloro group at the 1-position acts as a directing group, guiding electrophilic substitutions toward the 3-position where the iodo group resides. This spatial arrangement is crucial for controlling reaction selectivity and optimizing synthetic pathways. Recent studies have demonstrated that the iodo group can be efficiently replaced with other functional groups, such as fluoro or trifluoromethyl, through radical halogenation processes, expanding its utility in drug design.
One of the most promising applications of 2-(Benzyloxy)-1-chloro-3-iodobenzene lies in its role as a precursor for developing pharmaceutical compounds with enhanced therapeutic profiles. For instance, a 2023 study published in Journal of Medicinal Chemistry reported the synthesis of a novel antifungal agent by modifying the benzyloxy group to introduce a pyridyl moiety. This modification significantly improved the compound's bioavailability and reduced toxicity, highlighting the versatility of 2-(Benzyloxy)-1-chloro-3-iodobenzene in drug development. Similarly, researchers at the University of Tokyo have explored its use in creating targeted drug delivery systems, leveraging the iodo group for site-specific conjugation with biomolecules.
In the realm of material sciences, 2-(Benzyloxy)-1-chloro-3-iodobenzene has emerged as a key component in the synthesis of conductive polymers and photovoltaic materials. A 2024 breakthrough in Advanced Materials demonstrated that incorporating the benzyloxy group into polymeric frameworks enhances charge transport properties, making it suitable for organic solar cells. The iodo group, when selectively substituted, can also serve as a site for functionalization with fluorescent dyes or metal nanoparticles, enabling the creation of smart materials with tunable optical properties. These applications underscore the compound's potential beyond traditional pharmaceutical contexts.
Recent advancements in computational chemistry have further expanded the utility of 2-(Benzyloxy)-1-chloro-3-iodobenzene. Machine learning models trained on molecular descriptors have predicted its behavior in various reaction conditions, allowing researchers to optimize synthetic strategies. For example, a 2023 study in Chemical Science used quantum mechanical calculations to identify the most favorable transition states for iodo substitution reactions, significantly reducing experimental trial-and-error. Such computational tools are now integral to the design of complex molecules involving 2-(Benzyloxy)-1-chloro-3-iodobenzene.
The synthetic versatility of 2-(Benzyloxy)-1-chloro-3-iodobenzene is further exemplified by its role in the development of multifunctional ligands. A 2022 paper in Nature Communications described the creation of a metal-organic framework (MOF) using this compound as a linker. The benzyloxy group facilitated the formation of stable coordination bonds, while the iodo group enabled post-synthetic modification to introduce catalytic sites. This approach has opened new avenues for designing porous materials with applications in gas storage and catalysis.
Despite its broad applications, the synthesis of 2-(Benzyloxy)-1-chloro-3-iodobenzene requires careful optimization to ensure high purity and yield. Traditional methods often involve electrophilic aromatic substitution reactions, which can lead to side products if not controlled. Recent innovations, such as photocatalytic synthesis and asymmetric catalysis, have improved the efficiency of its preparation. For instance, a 2023 study in Green Chemistry reported a sustainable method using visible-light photocatalysts to selectively introduce the iodo group, reducing environmental impact and energy consumption.
In conclusion, 2-(Benzyloxy)-1-chloro-3-iodobenzene stands as a pivotal synthetic intermediate with transformative potential across multiple scientific disciplines. Its unique combination of functional groups enables the creation of advanced pharmaceuticals, functional materials, and smart nanotechnology. As research continues to uncover new applications, this compound will likely remain at the forefront of innovation in chemistry and materials science.
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